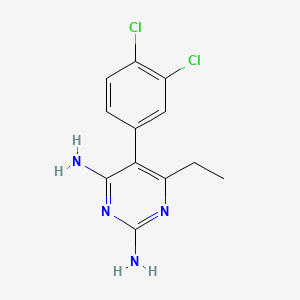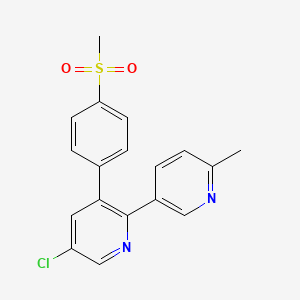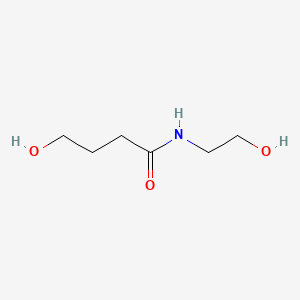
Exifone
概要
説明
エクシフォンは、ヒストン脱アセチル化酵素1(HDAC1)の選択的活性化因子として知られる化学化合物です。 アルツハイマー病、パーキンソン病、筋萎縮性側索硬化症などの神経変性疾患における神経保護作用と潜在的な治療用途について研究されています .
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying HDAC1 activation.
Biology: Investigated for its role in modulating gene expression through HDAC1 activation.
Medicine: Explored as a therapeutic agent for neurodegenerative diseases due to its neuroprotective properties.
Industry: Potential applications in the development of new drugs and therapeutic agents
作用機序
エクシフォンは、主にHDAC1の活性化を通じてその効果を発揮します。エクシフォンは、遊離型および基質結合型のHDAC1の両方に結合し、酵素の脱アセチル化活性を高めます。これにより、ヒストンの脱アセチル化が促進され、遺伝子発現の変化につながります。 エクシフォンの神経保護効果は、DNA修復を強化し、神経細胞を遺伝毒性ストレスから保護する能力に起因しています .
類似化合物の比較
類似化合物
フルオキセチン: HDAC1活性にも影響を与える抗うつ薬。
バルプロ酸: HDAC阻害作用を持つ気分安定薬。
トリコスタチンA: 研究で使用される強力なHDAC阻害剤
エクシフォンのユニークさ
エクシフォンは、HDAC1を選択的に活性化する点でユニークであり、一方、多くの他の化合物は阻害剤として作用します。 この選択的な活性化により、エクシフォンは、DNA修復を強化し、HDAC阻害剤の広範な効果なしに神経細胞を保護できるため、神経変性疾患の治療用途に有望な候補となります .
生化学分析
Biochemical Properties
Exifone acts as a mixed, non-essential activator of HDAC1 . It is capable of binding to both free and substrate-bound enzyme, resulting in an increased relative maximal rate of HDAC1-catalyzed deacetylation . This suggests that this compound interacts with HDAC1, a critical enzyme involved in the regulation of gene expression.
Cellular Effects
This compound has been shown to have neuroprotective effects in human neuronal models of neurodegeneration . It provides protection against genotoxic stress, which is often associated with neurodegenerative diseases like AD . In addition, this compound reversed the antidepressant and anti-inflammatory effects of fluoxetine both in vivo and in vitro, supporting a causing role of HDAC1 in neuroinflammation allied depression .
Molecular Mechanism
This compound potently activates the deacetylase activity of HDAC1 . It binds to both free and substrate-bound enzyme, resulting in an increased relative maximal rate of HDAC1-catalyzed deacetylation . This suggests that this compound exerts its effects at the molecular level by modulating the activity of HDAC1.
Temporal Effects in Laboratory Settings
Its potent activation of HDAC1 suggests that it may have long-term effects on cellular function, particularly in the context of neurodegeneration .
Metabolic Pathways
Given its role as an activator of HDAC1, it is likely involved in pathways related to histone deacetylation and gene expression .
Transport and Distribution
Given its role as an HDAC1 activator, it is likely that it is transported to the nucleus where HDAC1 is primarily located .
Subcellular Localization
This compound likely localizes to the nucleus given its role as an activator of HDAC1, a nuclear enzyme
準備方法
合成経路と反応条件
エクシフォンの合成は、特定の条件下で2,3,4-トリヒドロキシベンズアルデヒドと3,4,5-トリヒドロキシベンズアルデヒドを反応させることを含みます。 反応には通常、触媒が必要であり、制御された温度で有機溶媒中で行われます .
工業生産方法
エクシフォンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収量と純度を最大化する反応条件の最適化が含まれます。 連続フロー反応器や自動合成などの高度な技術が、効率とスケーラビリティを向上させるために採用される場合があります .
化学反応の分析
反応の種類
エクシフォンは、以下を含むさまざまな化学反応を起こします。
酸化: エクシフォンは、キノンを生成するために酸化される可能性があります。
還元: エクシフォンの還元は、ヒドロキノンを生成する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物
酸化: キノン
還元: ヒドロキノン
科学研究への応用
化学: 有機合成における試薬として、およびHDAC1活性化の研究のためのモデル化合物として使用されます。
生物学: HDAC1活性化を介した遺伝子発現の調節における役割について調査されています。
医学: 神経保護作用により、神経変性疾患の治療薬として探求されています。
類似化合物との比較
Similar Compounds
Fluoxetine: An antidepressant that also affects HDAC1 activity.
Valproic Acid: A mood stabilizer with HDAC inhibitory properties.
Trichostatin A: A potent HDAC inhibitor used in research
Uniqueness of Exifone
This compound is unique in its selective activation of HDAC1, whereas many other compounds act as inhibitors. This selective activation makes this compound a promising candidate for therapeutic applications in neurodegenerative diseases, as it can enhance DNA repair and protect neurons without the broad-spectrum effects of HDAC inhibitors .
特性
IUPAC Name |
(2,3,4-trihydroxyphenyl)-(3,4,5-trihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O7/c14-7-2-1-6(11(18)13(7)20)10(17)5-3-8(15)12(19)9(16)4-5/h1-4,14-16,18-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDWWPGWIXPVRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044950 | |
| Record name | Exifone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52479-85-3, 72841-23-7 | |
| Record name | Exifone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52479-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Exifone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052479853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trihydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072841237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Exifone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Exifone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EXIFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38K9TOD4EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B1671751.png)












